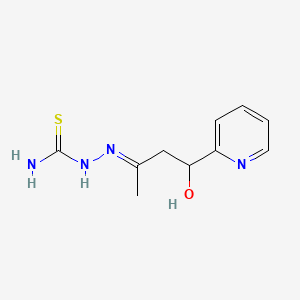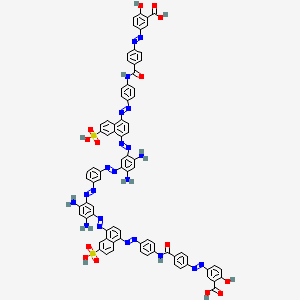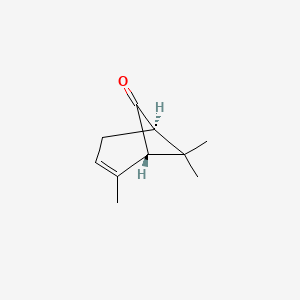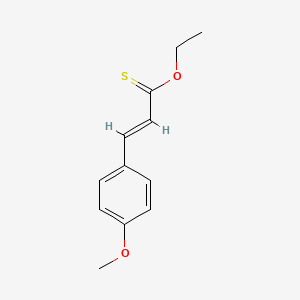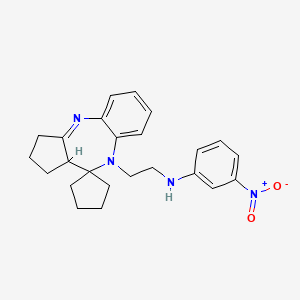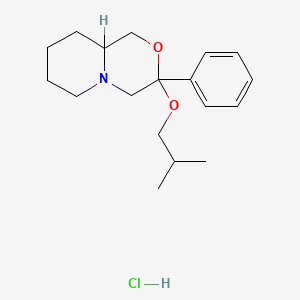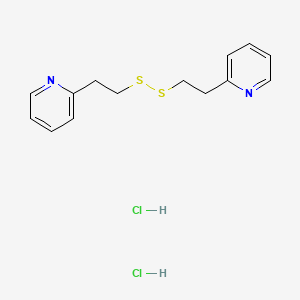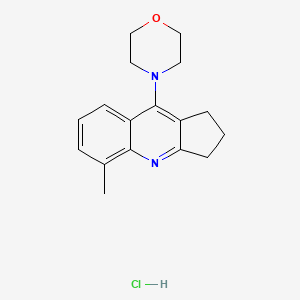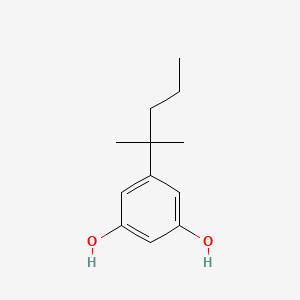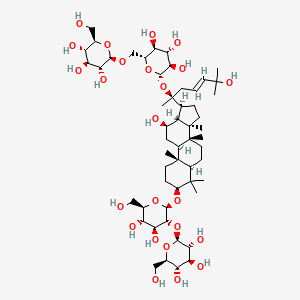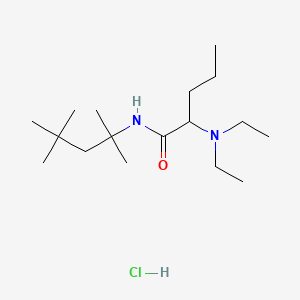
2-(Diethylamino)-N-(1,1,3,3-tetramethylbutyl)valeramide hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Diethylamino)-N-(1,1,3,3-tetramethylbutyl)valeramide hydrochloride is a synthetic organic compound known for its unique chemical structure and properties. This compound is often used in various scientific research applications due to its specific reactivity and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Diethylamino)-N-(1,1,3,3-tetramethylbutyl)valeramide hydrochloride typically involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the Valeramide Backbone: This involves the reaction of valeric acid with diethylamine under specific conditions to form the diethylamino valeramide intermediate.
Introduction of the Tetramethylbutyl Group: The intermediate is then reacted with 1,1,3,3-tetramethylbutyl chloride in the presence of a base to introduce the tetramethylbutyl group.
Hydrochloride Formation: Finally, the compound is treated with hydrochloric acid to form the hydrochloride salt, which enhances its stability and solubility.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using optimized reaction conditions to ensure high yield and purity. This often involves continuous flow reactors and advanced purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(Diethylamino)-N-(1,1,3,3-tetramethylbutyl)valeramide hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding amides and carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the diethylamino group, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like alkyl halides and acyl chlorides are used under basic conditions.
Major Products
The major products formed from these reactions include various amides, amines, and substituted derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
2-(Diethylamino)-N-(1,1,3,3-tetramethylbutyl)valeramide hydrochloride is utilized in a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and enzyme interactions.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of 2-(Diethylamino)-N-(1,1,3,3-tetramethylbutyl)valeramide hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
1,1,3,3-Tetramethylbutylamine: Shares the tetramethylbutyl group but differs in its amine structure.
2-(Dimethylamino)-N-(1,1,3,3-tetramethylbutyl)valeramide: Similar structure but with dimethylamino instead of diethylamino group.
Uniqueness
2-(Diethylamino)-N-(1,1,3,3-tetramethylbutyl)valeramide hydrochloride is unique due to its specific combination of the diethylamino group and the tetramethylbutyl group, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specific research applications where these properties are desired.
Properties
CAS No. |
110029-47-5 |
|---|---|
Molecular Formula |
C17H37ClN2O |
Molecular Weight |
320.9 g/mol |
IUPAC Name |
2-(diethylamino)-N-(2,4,4-trimethylpentan-2-yl)pentanamide;hydrochloride |
InChI |
InChI=1S/C17H36N2O.ClH/c1-9-12-14(19(10-2)11-3)15(20)18-17(7,8)13-16(4,5)6;/h14H,9-13H2,1-8H3,(H,18,20);1H |
InChI Key |
FGORCAWFDSJSNF-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(C(=O)NC(C)(C)CC(C)(C)C)N(CC)CC.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



